Cas no 75154-68-6 (methyl (2S)-1-tritylaziridine-2-carboxylate)

methyl (2S)-1-tritylaziridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 1-tritylaziridine-2-carboxylate
- Methyl (S)-N-Tritylaziridine-2-carboxylate
- methyl (2S)-1-tritylaziridine-2-carboxylate
- Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate
- Methyl (S)-(?)-1-tritylaziridine-2-carboxylate
- Methyl (S)-N-Trityla
- methyl (2S)-1-(triphenylmethyl)aziridine-2-carboxylate
- 2-Aziridinecarboxylic acid, 1-(triphenylmethyl)-, methyl ester, (2S)-
- Methyl (S)-(-)-1-tritylaziridine-2-carboxylate
- (2S)-1-(triphenylmethyl)-2-aziridinecarboxylic acid methyl ester
- QGSITPKXYQEFIR-XEGCMXMBSA-N
- RL04865
- methyl(2S)-1-(triphenylmethyl)-2-aziridinecarboxylate
- DTXSID60456766
- 75154-68-6
- methyl (1S,2S)-1-(triphenylmethyl)aziridine-2-carboxylate
- Methyl(S)-(-)-1-trityl-2-aziridinecarboxylate
- MFCD01863736
- SCHEMBL992574
- (S)-Methyl1-tritylaziridine-2-carboxylate
- Methyl (S)-(-)-1-tritylaziridine-2-carboxylate, 98%
- CS-W016726
- J-502493
- methyl (2s)(c)\\1(c)\\(triphenylmethyl)aziridine(c)\\2(c)\\carboxylate
- AS-18915
- METHYL (S)-(-)-1-TRITYL-2-AZIRIDINE-
- AKOS016001457
- (2S)-1-(Triphenylmethyl)-2-aziridinecarboxylic Acid Methyl Ester;
-
- MDL: MFCD01863736
- インチ: 1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m0/s1
- InChIKey: QGSITPKXYQEFIR-XEGCMXMBSA-N
- SMILES: O(C)C([C@@H]1CN1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 343.15700
- 同位素质量: 343.157
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 427
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 4.7
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 29.3
じっけんとくせい
- 密度みつど: 1.196
- ゆうかいてん: 124-128 °C (lit.)
- Boiling Point: 430.3°C at 760 mmHg
- フラッシュポイント: 133.289°C
- Refractive Index: 1.623
- PSA: 29.31000
- LogP: 3.77360
- 光学活性: [α]23/D −88.6°, c = 1 in chloroform
methyl (2S)-1-tritylaziridine-2-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- Risk Phrases:R36/37/38
- 安全术语:S26;S36
methyl (2S)-1-tritylaziridine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl (2S)-1-tritylaziridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB438848-100 g |
(S)-Methyl 1-tritylaziridine-2-carboxylate; . |
75154-68-6 | 100g |
€544.70 | 2022-06-10 | ||
Key Organics Ltd | AS-18915-5MG |
(S)-Methyl 1-tritylaziridine-2-carboxylate |
75154-68-6 | >98% | 5mg |
£46.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041948-25g |
(S)-Methyl 1-tritylaziridine-2-carboxylate |
75154-68-6 | 98% | 25g |
¥598.00 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43860-25g |
(S)-Methyl 1-tritylaziridine-2-carboxylate |
75154-68-6 | 25g |
¥1106.0 | 2021-09-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3025-10G |
methyl (2S)-1-tritylaziridine-2-carboxylate |
75154-68-6 | 97% | 10g |
¥ 244.00 | 2023-03-20 | |
Chemenu | CM104945-10g |
methyl (2s)‐1‐(triphenylmethyl)aziridine‐2‐carboxylate |
75154-68-6 | 95%+ | 10g |
$68 | 2022-09-08 | |
Chemenu | CM104945-25g |
methyl (2s)‐1‐(triphenylmethyl)aziridine‐2‐carboxylate |
75154-68-6 | 95%+ | 25g |
$76 | 2024-09-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43860-100g |
(S)-Methyl 1-tritylaziridine-2-carboxylate |
75154-68-6 | 100g |
¥3926.0 | 2021-09-04 | ||
TRC | M331300-100g |
Methyl (S)-N-Tritylaziridine-2-carboxylate |
75154-68-6 | 100g |
$ 702.00 | 2023-09-07 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY097000-5g |
Methyl (S)-1-Tritylaziridine-2-carboxylate |
75154-68-6 | >97% | 5g |
¥96.00 | 2024-07-09 |
methyl (2S)-1-tritylaziridine-2-carboxylate 関連文献
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1. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylatesShiro Kato,Hiroshi Harada,Toshiya Morie J. Chem. Soc. Perkin Trans. 1 1997 3219
-
2. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylatesShiro Kato,Hiroshi Harada,Toshiya Morie J. Chem. Soc. Perkin Trans. 1 1997 3219
methyl (2S)-1-tritylaziridine-2-carboxylateに関する追加情報
Compound CAS No 75154-68-6: Methyl (2S)-1-Tritylaziridine-2-Carboxylate
Methyl (2S)-1-tritylaziridine-2-carboxylate, with the CAS registry number 75154-68-6, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of tritylaziridine derivatives, which are known for their unique structural features and versatile applications in asymmetric synthesis. The molecule consists of a trityl group attached to an aziridine ring, with a methyl ester substituent at the 2-position, and the stereochemistry at the chiral center is specifically designated as (2S). This configuration plays a crucial role in determining the compound's reactivity and selectivity in various chemical reactions.
The synthesis of methyl (2S)-1-tritylaziridine-2-carboxylate involves a multi-step process that typically begins with the preparation of the trityl aziridine core. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantioselectivity in the construction of this chiral center, making it a valuable building block for constructing complex molecular architectures. The compound's structure is particularly appealing due to its rigid framework, which facilitates precise control over steric and electronic interactions during reactions.
One of the most notable applications of methyl (2S)-1-tritylaziridine-2-carboxylate is in the field of asymmetric catalysis. Its ability to act as a chiral auxiliary has been exploited in numerous total syntheses of bioactive molecules, including natural products and pharmaceutical agents. For instance, recent studies have demonstrated its utility in the enantioselective synthesis of complex alkaloids and peptide mimetics, where it serves as a key intermediate enabling high levels of stereocontrol.
In addition to its role in organic synthesis, methyl (2S)-1-tritylaziridine-2-carboxylate has also found applications in materials science. Its rigid structure and chiral properties make it an attractive candidate for the development of advanced materials with tailored optical and electronic properties. Researchers have explored its potential as a component in self-assembled monolayers and chiral recognition systems, paving the way for innovative applications in sensors and optoelectronic devices.
Recent research has further expanded our understanding of the reactivity and versatility of methyl (2S)-1-tritylaziridine-2-carboxylate. Studies have shown that its aziridine ring can undergo various transformations, including ring-opening reactions under specific conditions, which opens up new avenues for its use in dynamic covalent chemistry. Moreover, its compatibility with diverse functional groups makes it an ideal substrate for exploring novel reaction mechanisms and catalytic cycles.
The compound's stereochemical integrity is another area that has been extensively studied. The (2S) configuration ensures predictable reactivity patterns, which are critical for maintaining control over product outcomes in multi-step syntheses. This has led to its widespread adoption in medicinal chemistry programs targeting challenging molecular frameworks with high enantiomeric excess requirements.
From an industrial perspective, methyl (2S)-1-tritylaziridine-carboxylate represents a valuable tool for streamlining drug discovery processes. Its availability as a commercial product has facilitated access for researchers worldwide, accelerating progress in areas such as enzyme inhibition studies and lead optimization campaigns.
In conclusion, methyl (2S)-tritylaziridine-carboxylate (CAS No 75154-68-6) stands out as a pivotal compound in modern organic chemistry due to its unique structural features, high enantioselectivity potential, and diverse applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to remain at the forefront of chemical innovation for years to come.
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